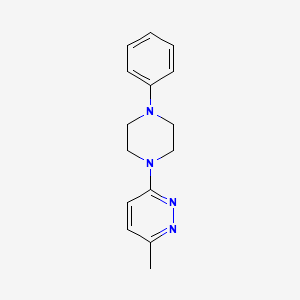![molecular formula C25H34Cl2N2O2S B12194428 4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B12194428.png)
4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine stands out due to its unique chemical structure and diverse applications. Similar compounds include:
4-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties.
1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine: Lacks the dichlorophenyl group, affecting its biological activity. These differences highlight the uniqueness of this compound and its potential for various applications.
Properties
Molecular Formula |
C25H34Cl2N2O2S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C25H34Cl2N2O2S/c1-16(2)19-13-21(17(3)4)25(22(14-19)18(5)6)32(30,31)29-11-9-28(10-12-29)20-7-8-23(26)24(27)15-20/h7-8,13-18H,9-12H2,1-6H3 |
InChI Key |
BGJAUAVBWLNXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194350.png)
![benzyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12194352.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12194357.png)
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B12194371.png)

![6-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12194375.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12194379.png)
![2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B12194397.png)
![6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid](/img/structure/B12194398.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12194412.png)

![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12194424.png)
![4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B12194432.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one](/img/structure/B12194436.png)
